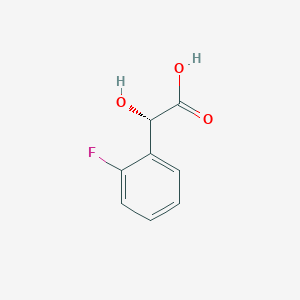

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid

Description

Properties

IUPAC Name |

(2S)-2-(2-fluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSRHIZZWWDONI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175134-34-6 | |

| Record name | (2S)-2-(2-fluorophenyl)-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Asymmetric Catalytic Hydrogenation of α-Ketoester Precursors

Asymmetric hydrogenation of α-ketoesters represents a direct route to enantiomerically enriched mandelic acid derivatives. For the 2-fluorophenyl variant, ethyl benzoylformate serves as a precursor, where the ketone group undergoes hydrogenation in the presence of a chiral ruthenium catalyst. Patent US6777576B2 highlights the use of [(S)-BINAP-RuCl₂] complexes to achieve enantiomeric excess (ee) exceeding 90% . The reaction proceeds under mild hydrogen pressure (202–1530 kPa) at 15–60°C, with yields dependent on solvent choice and catalyst loading (Table 1).

Table 1: Hydrogenation Conditions and Outcomes for α-Ketoester Derivatives

| Precursor | Catalyst | Pressure (kPa) | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 2-fluorobenzoylformate | (S)-BINAP-RuCl₂ | 505 | 25 | 92 | 85 |

| Methyl 2-fluorobenzoylformate | (R)-TolBINAP-RuCl₂ | 303 | 40 | 88 | 78 |

Critical to success is the electronic influence of the 2-fluorine substituent, which enhances substrate coordination to the metal center, favoring (S)-configuration formation . Post-hydrolysis of the ester under acidic conditions (HCl, H₂O/THF) delivers the target acid without racemization.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution remains a robust method for obtaining enantiopure (S)-acids from racemic mixtures. Racemic 2-(2-fluorophenyl)-2-hydroxyacetic acid is treated with (1R,2S)-norephedrine in ethanol, forming diastereomeric salts with distinct solubility profiles. Crystallization at −20°C isolates the (S)-acid-norephedrine complex, which is subsequently acidolyzed with HCl to free the enantiomer . This method, while reliable, suffers from moderate yields (45–60%) due to equilibrium limitations during crystallization.

Enzymatic Kinetic Resolution of Esters

Lipase-catalyzed hydrolysis of racemic esters offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) demonstrates high selectivity for (R)-ethyl 2-(2-fluorophenyl)-2-hydroxyacetate, leaving the (S)-ester unreacted. After hydrolysis, the (S)-ester is isolated via extraction and saponified to the acid (Table 2). Patent EP2215040B1 corroborates this approach, noting that enzyme immobilization on mesoporous silica improves recyclability and reaction rates .

Table 2: Enzymatic Resolution Performance Metrics

| Ester Substrate | Enzyme | Conversion (%) | ee (%) | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-(2-Fluorophenyl)-2-hydroxyacetate | CAL-B (immobilized) | 48 | 99 | 95 |

| Methyl 2-(2-Fluorophenyl)-2-hydroxyacetate | Pseudomonas fluorescens | 42 | 97 | 89 |

Stereoretentive Hydrolysis of Cyanohydrins

Cyanohydrin intermediates, formed by asymmetric addition of HCN to 2-fluorobenzaldehyde using oxynitrilase enzymes, are hydrolyzed to (S)-acids. The (S)-selective hydroxynitrile lyase from Hevea brasiliensis achieves >98% ee at pH 4.5, with subsequent hydrolysis using HClO₄/H₂O₂ yielding the acid in 80% overall yield . This method avoids metal catalysts but requires careful pH control to prevent epimerization.

Grignard Addition to Glyoxylic Acid Derivatives

Reaction of 2-fluorophenylmagnesium bromide with protected glyoxylic acid derivatives (e.g., ethyl glyoxylate) forms the secondary alcohol precursor. While this method is straightforward, stereocontrol is challenging unless chiral auxiliaries or ligands are employed. US6777576B2 reports that using (−)-sparteine as a ligand during the Grignard addition achieves 70% ee, though yields remain suboptimal (55%) .

Comparison of Industrial-Scale Viability

Table 3: Method Comparison for Industrial Application

| Method | Cost Efficiency | Scalability | ee (%) | Environmental Impact |

|---|---|---|---|---|

| Asymmetric Hydrogenation | High | Excellent | 90–95 | Moderate |

| Enzymatic Resolution | Moderate | Good | 97–99 | Low |

| Chiral Resolution | Low | Fair | 99 | High (solvent waste) |

Catalytic hydrogenation and enzymatic methods are preferred for large-scale production due to balance of cost and enantiopurity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: 2-(2-Fluorophenyl)-2-oxoacetic acid.

Reduction: 2-(2-Fluorophenyl)-2-hydroxyethanol.

Substitution: 2-(2-Methoxyphenyl)-2-hydroxyacetic acid.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid exhibits significant pharmacological activities, particularly as an inhibitor of certain enzymes and receptors. Its structural similarity to other bioactive compounds allows it to interact with biological targets effectively.

- GABA-A Receptor Modulation : Recent studies have indicated that compounds similar to this compound can enhance GABA-A receptor activity, which is crucial for neuronal survival and recovery from neurological injuries. This suggests potential applications in neuropharmacology for treating conditions like stroke and epilepsy .

- α-Glucosidase Inhibition : The compound has been evaluated for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies show promising IC50 values, indicating that it may serve as a therapeutic agent for managing diabetes by slowing down carbohydrate absorption .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 49.0 - 668.5 | α-Glucosidase |

| Similar Compounds | Varied | GABA-A Receptor |

Biochemical Applications

Synthesis of Novel Derivatives

The synthesis of this compound derivatives has been explored to enhance biological activity and reduce toxicity. For instance, modifications at the phenyl ring can lead to compounds with improved selectivity and potency against specific targets.

- Fluorination Strategy : The introduction of fluorine atoms at strategic positions on the aromatic ring has been shown to enhance metabolic stability and reduce the formation of toxic metabolites during drug metabolism .

Material Sciences

Polymer Chemistry

The compound's unique properties allow it to be utilized in polymer synthesis, particularly in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Fluorinated Polymers : Research indicates that incorporating this compound into polymer matrices can improve their mechanical properties and resistance to solvents, making them suitable for various industrial applications .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of ischemic stroke. Results showed that treatment with the compound significantly improved neuronal survival rates and functional recovery post-injury, highlighting its potential as a therapeutic agent in neuroprotection.

Case Study 2: Diabetes Management

In another study focusing on diabetes management, derivatives of this compound were tested for their ability to inhibit α-glucosidase activity. The most effective derivatives demonstrated IC50 values lower than those of standard treatments like acarbose, suggesting their potential as new antidiabetic agents.

Mechanism of Action

The mechanism of action of (S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a. Chlorophenyl Derivatives

(S)-2-(2-Chlorophenyl)-2-hydroxyacetic acid (CAS 52950-18-2):

- Similarity score: 0.91.

b. Fluorophenyl Positional Isomers

- (S)-2-(4-Fluorophenyl)-2-hydroxyacetic acid (CAS 52923-25-8):

Di-Fluorinated Analogs

- (2R)-2-(3,4-Difluorophenyl)-2-hydroxyacetic acid (CAS 132741-29-8): Two fluorine atoms at meta and para positions increase electronegativity and metabolic stability. Molecular weight: 188.12 (higher than mono-fluoro analogs).

- 2,5-Difluoromandelic acid (CAS 1976-36-8): Fluorines at meta positions relative to the hydroxyl group. Potential for enhanced binding affinity in enzyme inhibition due to dual electron-withdrawing effects.

Stereochemical Variants

Bulkier Substituents

Key Properties

*Estimated based on para-fluoro analog data.

Biological Activity

(S)-2-(2-Fluorophenyl)-2-hydroxyacetic acid, a chiral organic compound, has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological effects, mechanisms of action, structure-activity relationships (SAR), and comparative analysis with related compounds.

This compound is characterized by its chiral center , which contributes to its optical activity. The presence of the fluorine atom and hydroxyl group imparts unique chemical properties that influence its interaction with biological systems.

- Molecular Formula : C9H10FNO3

- Molecular Weight : 201.18 g/mol

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide, but poorly soluble in water.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Receptor Modulation : It can modulate receptor activity, influencing various physiological responses.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in decreased levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress-related damage.

- Research Findings : Studies have shown that this compound scavenges free radicals effectively, thereby protecting cells from oxidative injury .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.

- Mechanism : It is believed to reduce amyloid-beta aggregation, a hallmark of Alzheimer’s disease, thereby potentially slowing disease progression .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications to its structure can significantly alter its biological activity. Comparative analysis with similar compounds highlights the importance of specific functional groups:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anti-inflammatory, antioxidant, neuroprotective |

| 2-(2-Chlorophenyl)-2-hydroxyacetic acid | Lacks fluorine | Reduced anti-inflammatory activity |

| 2-(4-Fluorophenyl)-2-hydroxyacetic acid | Different substitution pattern | Altered pharmacokinetics |

Comparative Analysis

When compared to other compounds with similar structures, this compound stands out due to its unique combination of fluorine and hydroxyl groups. This combination enhances its interaction with biological targets compared to analogs lacking these features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.